molecular formula C14H19BF2O4 B8209096 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester

Cat. No.: B8209096
M. Wt: 300.11 g/mol
InChI Key: XLVLQTSSDFHXTJ-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester: is a boronic ester derivative widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions. The compound has a molecular weight of 300.11 g/mol and is often used in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester typically involves the reaction of 2,5-difluoro-4-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenols, quinones

    Reduction: Alcohols

    Substitution: Biaryl compounds

Scientific Research Applications

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic acid moiety interacts with diols and other nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Methoxyphenylboronic acid pinacol ester
  • 2,5-Difluorophenylboronic acid pinacol ester

Uniqueness

2,5-Difluoro-4-(methoxymethoxy)phenylboronic acid pinacol ester is unique due to the presence of both fluorine and methoxymethoxy groups, which enhance its reactivity and stability compared to other boronic esters. These functional groups also provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-[2,5-difluoro-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O4/c1-13(2)14(3,4)21-15(20-13)9-6-11(17)12(7-10(9)16)19-8-18-5/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVLQTSSDFHXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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